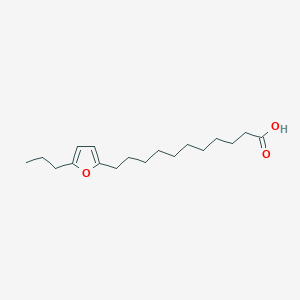
11-(5-Propylfuran-2-yl)undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(5-Propylfuran-2-yl)undecanoic acid is a furan fatty acid characterized by a central furan ring with a propyl group at the 5-position and an undecanoic acid chain. This compound is part of a broader class of furan fatty acids known for their antioxidant properties and potential health benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-Propylfuran-2-yl)undecanoic acid typically involves the formation of the furan ring followed by the attachment of the propyl group and the undecanoic acid chain. One common method involves the cyclization of a suitable precursor to form the furan ring, followed by alkylation to introduce the propyl group. The final step involves the attachment of the undecanoic acid chain through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.
Analyse Des Réactions Chimiques
Types of Reactions
11-(5-Propylfuran-2-yl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The furan ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan ring-opened products, while reduction may produce fully saturated derivatives.
Applications De Recherche Scientifique
11-(5-Propylfuran-2-yl)undecanoic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of furan fatty acids and their derivatives.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic benefits, particularly in the context of oxidative stress-related diseases.
Industry: Utilized in the development of new materials and products with enhanced stability and antioxidant properties.
Mécanisme D'action
The mechanism of action of 11-(5-Propylfuran-2-yl)undecanoic acid involves its antioxidant properties. The furan ring can scavenge free radicals, thereby protecting cells and tissues from oxidative damage. The compound may also interact with specific molecular targets and pathways involved in cellular defense mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid
- 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid
- 9-(3-Methyl-5-pentylfuran-2-yl)nonanoic acid
Uniqueness
11-(5-Propylfuran-2-yl)undecanoic acid is unique due to its specific structural features, including the propyl group at the 5-position of the furan ring and the undecanoic acid chain
Propriétés
Formule moléculaire |
C18H30O3 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
11-(5-propylfuran-2-yl)undecanoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-11-16-14-15-17(21-16)12-9-7-5-3-4-6-8-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20) |
Clé InChI |
JFNRGFGYOVIRTG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(O1)CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11760836.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11760850.png)
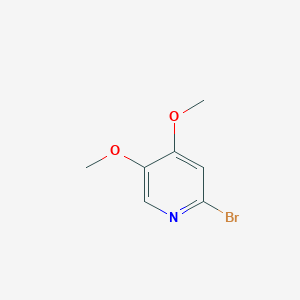
![3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate](/img/structure/B11760859.png)

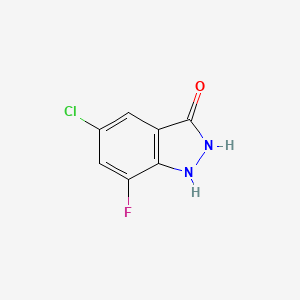
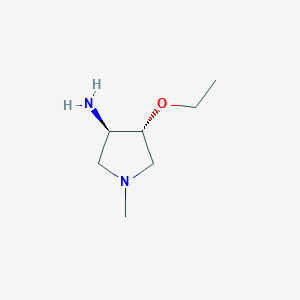
![3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid](/img/structure/B11760889.png)
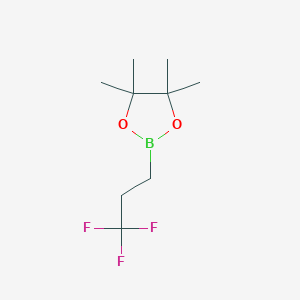
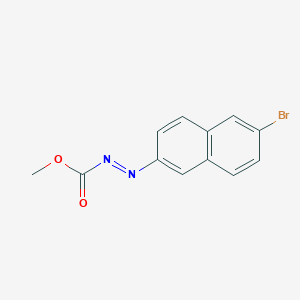
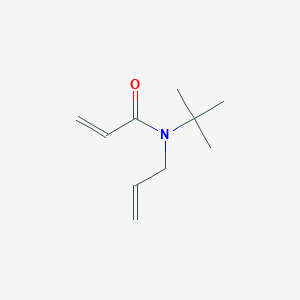
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
